

# An In-depth Technical Guide to the Discovery and Development of SPR741

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SPR41     |           |
| Cat. No.:            | B12406594 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of SPR741, a novel potentiator agent developed by Spero Therapeutics. SPR741 is a derivative of polymyxin B designed to have minimal intrinsic antibacterial activity and reduced nephrotoxicity compared to its parent compound. Its primary function is to disrupt the outer membrane of Gram-negative bacteria, thereby increasing the permeability and enabling co-administered antibiotics to reach their intracellular targets.

#### **Mechanism of Action**

SPR741 acts as an antibiotic adjuvant by permeabilizing the outer membrane of Gramnegative bacteria.[1][2][3] As a cationic peptide derived from polymyxin B, SPR741 interacts with the negatively charged lipopolysaccharide (LPS) in the outer membrane, causing significant disorder and disruption.[4][5][6] This perturbation increases the permeability of the outer membrane, allowing antibiotics that are normally ineffective against Gram-negative bacteria to enter the cell and exert their antimicrobial effects.[3][4] Atomic force microscopy studies have visualized this mechanism, showing that SPR741 causes the surface of E. coli to undulate, indicating substantial outer membrane disorganization.[6] Unlike polymyxin B, SPR741 has been chemically optimized to reduce its positive charge and lacks the highly lipophilic fatty acid side chain, which are structural features associated with clinical nephrotoxicity.[1][2][5] This modification results in a compound with minimal direct antibacterial activity but a retained ability to potentiate a wide range of antibiotics.[6][7]





Click to download full resolution via product page

Mechanism of action of SPR741 as a potentiator.

## **Preclinical Development**

A summary of the key preclinical studies evaluating the efficacy and safety of SPR741 is presented below.

### **In Vitro Efficacy Data**



| Partner Antibiotic               | Bacterial Species                          | Key Findings                                                                                                                                                          | Reference |
|----------------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rifampin                         | Acinetobacter<br>baumannii (XDR)           | 8-fold reduction in rifampin MIC with 2.0 μg/mL SPR741 (FIC of 0.14, indicating synergy).                                                                             | [1]       |
| Azithromycin                     | Enterobacteriaceae<br>(MDR)                | Significant potentiation of azithromycin activity.                                                                                                                    | [8]       |
| Erythromycin &<br>Clarithromycin | Klebsiella<br>pneumoniae (XDR &<br>PDR)    | Triple combination reduced bacterial count by 2.88 Log10 CFU/mL at 6 hours. Also effective against biofilms and persister cells.                                      | [5]       |
| Various                          | E. coli, K.<br>pneumoniae, A.<br>baumannii | Potentiated a range of antibiotics including azithromycin, aztreonam, clarithromycin, fusidic acid, meropenem, mupirocin, rifampicin, telithromycin, and retapamulin. | [4]       |

# **In Vivo Efficacy Data**



| Animal Model                | Infection                    | Treatment<br>Regimen                                              | Key Findings                                                                                                                      | Reference |
|-----------------------------|------------------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|-----------|
| Murine<br>Pulmonary         | A. baumannii<br>(XDR)        | 60 mg/kg<br>SPR741 BID +<br>5.0 mg/kg<br>rifampin BID             | 90% survival rate compared to 50% with rifampin alone. 6.0 log10 CFU/g reduction in bacterial burden compared to vehicle control. | [1]       |
| Neutropenic<br>Murine Thigh | Enterobacteriace<br>ae (MDR) | SPR741 +<br>Azithromycin                                          | Average reduction in bacterial burden of -0.53 ± 0.82 log10 CFU/thigh for isolates with AZM MICs of ≤16 mg/liter.                 | [8]       |
| Neutropenic<br>Murine Thigh | K. pneumoniae                | 30 mg/kg SPR741 + 30 mg/kg Erythromycin + 40 mg/kg Clarithromycin | 4.52 Log10 CFU/thigh reduction in bacterial load compared to vehicle group.                                                       | [5]       |

# **Preclinical Safety Data**



| Animal Model      | Dosing        | Key Findings                                                 | Reference |
|-------------------|---------------|--------------------------------------------------------------|-----------|
| Rat               | 30 mg/kg/day  | Low degree of kidney toxicity at the highest dose tested.    | [4]       |
| Cynomolgus Monkey | >60 mg/kg/day | No-observed-adverse-<br>effect-level (NOAEL)<br>established. | [1][2]    |

# **Clinical Development**

SPR741 has undergone a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase 1 Clinical Trial (NCT03022175) Summary

| Parameter                     | Details                                                                                 | Reference |
|-------------------------------|-----------------------------------------------------------------------------------------|-----------|
| Study Design                  | Randomized, double-blind, placebo-controlled, single and multiple ascending dose study. | [7][9]    |
| Population                    | 96 healthy adult volunteers.                                                            | [7]       |
| Single Ascending Dose (SAD)   | Single intravenous doses from 5 mg to 800 mg.                                           | [9]       |
| Multiple Ascending Dose (MAD) | Doses from 50 mg to 600 mg every 8 hours for 14 days.                                   | [7][9]    |
| Safety and Tolerability       | Generally well tolerated at doses up to 1,800 mg/day.                                   | [9][10]   |

### **Pharmacokinetic Data from Phase 1 Trial**



| Parameter             | Single Ascending<br>Dose (SAD)                                                                                                                          | Multiple Ascending Dose (MAD)                                     | Reference |
|-----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|-----------|
| Cmax and AUC          | Dose-linear and proportional increase with doses from 5 mg to 800 mg.                                                                                   | No evidence of accumulation after 14 days of dosing up to 400 mg. | [9][11]   |
| Half-life (t½)        | 2.0 to 3.8 hours.                                                                                                                                       | 2.2 hours on day 1<br>and up to 14.0 hours<br>on day 14.          | [9][11]   |
| Urinary Excretion     | >50% of the dose<br>excreted in the urine<br>in the first 4 hours for<br>doses of 100 to 800<br>mg.                                                     | 57.9% to 69.4% of the dose excreted from 0 to 8 hours on day 1.   | [9][10]   |
| Drug-Drug Interaction | The pharmacokinetic profile of SPR741 and partner antibiotics (piperacillintazobactam, ceftazidime, and aztreonam) was unchanged with coadministration. | N/A                                                               | [9]       |

# **Experimental Protocols**In Vitro Synergy Testing: Checkerboard Method

A standard checkerboard assay is utilized to determine the fractional inhibitory concentration (FIC) index and assess for synergistic activity between SPR741 and a partner antibiotic.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SPR741, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Frontiers | SPR741, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Spero Announces Positive Phase I Clinical Data From Potentiator Platform BioSpace [biospace.com]
- 8. Assessment of the In Vivo Activity of SPR741 in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of SPR741, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Development of SPR741]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406594#discovery-and-development-of-spr41]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com